molecular formula C20H23NO B406842 N-cyclopentyl-3,3-diphenylpropanamide

N-cyclopentyl-3,3-diphenylpropanamide

Cat. No.: B406842
M. Wt: 293.4g/mol
InChI Key: HEYNZSIUSILYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopentyl-3,3-diphenylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a cyclopentyl group at the amide nitrogen and two phenyl groups at the β-carbon position. The cyclopentyl moiety likely enhances lipophilicity, influencing solubility and bioavailability, while the diphenyl groups may contribute to steric hindrance and π-π interactions in biological or synthetic applications.

Properties

Molecular Formula

C20H23NO

Molecular Weight

293.4g/mol

IUPAC Name

N-cyclopentyl-3,3-diphenylpropanamide

InChI

InChI=1S/C20H23NO/c22-20(21-18-13-7-8-14-18)15-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,18-19H,7-8,13-15H2,(H,21,22)

InChI Key

HEYNZSIUSILYOQ-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CCC(C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact on Reactivity : Chlorine (5d) and tert-butylperoxy (4f) groups introduce electrophilic or radical-reactive sites, whereas the cyclopentyl group in the target compound may enhance metabolic stability .
  • Biological Activity : β'-Phenylfentanyl’s phenethylpiperidinyl group confers potent opioid activity, contrasting with the cyclopentyl analog’s unexplored pharmacological profile .

Physicochemical Properties

  • Lipophilicity : The cyclopentyl group increases logP compared to phenyl or chlorophenyl analogs, as seen in N-(3-chlorophenyl)-3-cyclopentylpropanamide (logP ~3.5) .
  • Solubility: Bulky substituents (e.g., tert-butylperoxy in 4f) reduce aqueous solubility, while polar groups like acetoxyimino (1v) improve it marginally .
  • Stability : Peroxide-containing analogs (4f) are prone to decomposition, whereas the cyclopentyl group likely enhances stability under ambient conditions .

Spectroscopic Data (Inferred)

  • ¹H NMR : Expected signals include δ 7.2–7.6 (aromatic protons), δ 4.7–5.0 (amide NH, exchangeable), and δ 1.5–2.5 (cyclopentyl CH₂ groups), consistent with analogs like 5d and 1v .
  • MS (ESI+): Predicted molecular ion [M+H]⁺ at m/z 294.17 (C₂₀H₂₃NO⁺).

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